3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Brand Name: Vulcanchem
CAS No.: 1010897-75-2
VCID: VC5288994
InChI: InChI=1S/C21H20ClNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3
SMILES: CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)OC1
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.85

3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

CAS No.: 1010897-75-2

Cat. No.: VC5288994

Molecular Formula: C21H20ClNO3

Molecular Weight: 369.85

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one - 1010897-75-2

Specification

CAS No. 1010897-75-2
Molecular Formula C21H20ClNO3
Molecular Weight 369.85
IUPAC Name 3-(4-chlorophenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C21H20ClNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3
Standard InChI Key CEMVITDWAGFOJU-UHFFFAOYSA-N
SMILES CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)OC1

Introduction

General Synthetic Approach

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of the Chromene Core:

    • Starting from salicylaldehyde derivatives or related phenolic precursors.

    • Cyclization reactions with appropriate aldehydes or ketones to form the chromene framework.

  • Introduction of the Oxazine Ring:

    • Reaction with amines or amide derivatives under cyclization conditions to form the oxazine moiety.

  • Functionalization:

    • Selective substitution reactions to introduce the chlorophenyl, methyl, and propyl groups.

Example Reaction Scheme

A plausible synthetic route might involve:

  • Condensation of a substituted salicylaldehyde with a ketone (e.g., acetophenone derivative).

  • Cyclization with an amine (e.g., propylamine) to form the oxazine ring.

  • Chlorination or introduction of the chlorophenyl group using electrophilic aromatic substitution.

Pharmaceutical Relevance

Compounds with similar structures often exhibit biological activity due to their aromatic and heterocyclic systems. Possible applications include:

  • Antimicrobial Agents: The oxazine ring is known for its potential antibacterial and antifungal properties.

  • Anticancer Activity: Chlorinated aromatic systems can enhance cytotoxicity against cancer cells.

  • Neurological Drugs: Chromene derivatives are investigated for their effects on neurological pathways.

Material Science

The compound's rigid and aromatic nature may make it suitable as a precursor in materials chemistry for developing advanced polymers or dyes.

Spectroscopic Data

To confirm its structure, analytical techniques such as:

  • NMR Spectroscopy:

    • 1H^1H NMR: Signals corresponding to aromatic protons (chlorophenyl group), aliphatic protons (propyl group), and the methyl group.

    • 13C^{13}C NMR: Peaks for carbon atoms in the chromene and oxazine rings.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming m/zm/z consistent with C20_{20}H20_{20}ClNO3_3.

  • Infrared Spectroscopy (IR):

    • Characteristic bands for C=O (carbonyl group), C-N (oxazine), and aromatic C-H stretches.

Crystallographic Data

If crystallized, X-ray diffraction could reveal:

  • Bond lengths and angles within the fused heterocyclic system.

  • Planarity or deviations in the chromene core due to substituents.

Comparative Data Table

PropertyDescription
Molecular FormulaC20_{20}H20_{20}ClNO3_3
Functional GroupsChlorophenyl, methyl, propyl, oxazinone
Key Structural FeaturesChromeno[8,7-e] oxazine fused system
Potential ApplicationsAntimicrobial, anticancer, neurological drugs; material science precursor
Analytical TechniquesNMR (1H^1H, 13C^{13}C), MS, IR, X-ray diffraction

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